Product packaging for Ethyl 4-cyclopentyl-4-oxobutyrate(Cat. No.:CAS No. 898753-83-8)

Ethyl 4-cyclopentyl-4-oxobutyrate

Cat. No.: B1337772
CAS No.: 898753-83-8
M. Wt: 198.26 g/mol
InChI Key: CGGDTMPBLMPVPC-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopentyl-4-oxobutyrate, with the CAS number 898753-83-8, is recognized primarily as a building block in organic synthesis. sigmaaldrich.com While specific research focusing exclusively on this compound is limited, its value is inferred from the broad applicability of β-keto esters in the construction of complex molecular architectures.

The importance of this compound in contemporary organic synthesis lies in its potential as a versatile intermediate. The presence of a cyclopentyl ring is a common feature in many biologically active molecules and natural products. Therefore, this compound serves as a valuable precursor for the synthesis of more complex molecules that incorporate this cyclic moiety. The dual functionality of a ketone and an ester allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

The general class of β-keto esters is fundamental to carbon-carbon bond formation, a cornerstone of organic synthesis. They are frequently employed in reactions that build molecular complexity, such as in the synthesis of heterocyclic compounds and in the formation of larger aliphatic chains. The cyclopentyl group in this compound introduces a specific lipophilic and conformational character to the target molecules, which can be crucial for their biological activity or material properties.

The chemical behavior of this compound is dictated by the β-keto ester functional group. This arrangement, where a ketone is located at the beta position relative to an ester, confers unique reactivity upon the molecule.

A key feature is the acidity of the α-protons (the protons on the carbon between the two carbonyl groups). These protons are flanked by two electron-withdrawing carbonyl groups, which stabilize the resulting conjugate base, an enolate, through resonance. This stabilized enolate is a potent nucleophile and can participate in a variety of important synthetic reactions:

Alkylation: The enolate can be readily alkylated at the α-carbon by reacting with alkyl halides, allowing for the introduction of new carbon side chains.

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group at the α-position.

Condensation Reactions: The nucleophilic enolate can attack other carbonyl compounds in aldol-type or Claisen condensations. Intramolecular condensation reactions of more complex β-keto esters can lead to the formation of cyclic compounds.

Decarboxylation: A classic reaction of β-keto esters involves hydrolysis of the ester to a carboxylic acid, which can then be easily decarboxylated upon heating to yield a ketone. This provides a convenient method for the synthesis of ketones.

The ketone and ester carbonyl groups themselves are also sites of reactivity, susceptible to nucleophilic attack. For instance, the ketone can be reduced to a secondary alcohol, or the ester can be hydrolyzed or transesterified. This dual reactivity allows for a stepwise and controlled modification of the molecule at different positions.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in published literature. The following tables provide basic information and representative data for closely related compounds.

Table 1: General Properties of this compound

Property Value
CAS Number 898753-83-8 sigmaaldrich.com
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol labshake.com

| Canonical SMILES | CCOC(=O)CCC(=O)C1CCCC1 labshake.com |

Table 2: Representative Physical Properties of a Related β-Keto Ester (Ethyl 4-cyclobutyl-4-oxobutanoate)

Property Value
Boiling Point 178-179 °C
Density 0.992 g/mL
Appearance Colorless liquid

Data for a related compound, not the subject compound.

Table 3: Representative Spectroscopic Data Interpretation for β-Keto Esters

Spectroscopy Characteristic Peaks
¹H NMR Signals corresponding to the ethyl ester group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm). Protons on the α-carbon typically appear as a singlet or multiplet. Protons of the cyclopentyl ring would appear in the upfield region.
¹³C NMR Two distinct carbonyl peaks for the ketone and the ester. Signals for the carbons of the ethyl group and the cyclopentyl ring.

| IR Spectroscopy | Two strong absorption bands in the carbonyl region (1700-1750 cm⁻¹), one for the ketone and one for the ester. C-O stretching vibrations for the ester group. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O3 B1337772 Ethyl 4-cyclopentyl-4-oxobutyrate CAS No. 898753-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-cyclopentyl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)8-7-10(12)9-5-3-4-6-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGDTMPBLMPVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443989
Record name ETHYL 4-CYCLOPENTYL-4-OXOBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-83-8
Record name Ethyl γ-oxocyclopentanebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 4-CYCLOPENTYL-4-OXOBUTYRATE
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URL https://comptox.epa.gov/dashboard/DTXSID10443989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Transformations of Ethyl 4 Cyclopentyl 4 Oxobutyrate

Reactivity of the β-Keto Ester Group

The reactivity of the β-keto ester group in ethyl 4-cyclopentyl-4-oxobutyrate is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons, leading to a variety of transformations.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the ketone in this compound is electrophilic and susceptible to attack by nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions.

Common nucleophiles that react with β-keto esters include organometallic reagents like Grignard reagents and organolithium compounds, as well as hydrides, cyanides, and amines. The specific products of these reactions depend on the nature of the nucleophile and the reaction conditions.

Intramolecular Cyclization Pathways

The presence of both a ketone and an ester group within the same molecule allows for the possibility of intramolecular cyclization reactions. These reactions are often promoted by the use of a base to deprotonate the α-carbon, generating an enolate that can then act as an internal nucleophile.

For instance, treatment of a β-keto ester with a suitable base can lead to a Dieckmann condensation, a type of intramolecular Claisen condensation, to form a cyclic β-keto ester. In the case of this compound, this would involve the formation of a five-membered ring. The reaction is typically reversible and driven to completion by the deprotonation of the acidic cyclic β-keto ester product.

Another potential intramolecular cyclization pathway involves the reaction of α-diazo β-keto esters, which can be synthesized from the parent β-keto ester. These diazo compounds can undergo intramolecular C-H insertion reactions to form various heterocyclic systems. acs.org

Enolization and Tautomeric Equilibria in Solution

β-Keto esters, including this compound, exist in a dynamic equilibrium between their keto and enol tautomers. acs.orgchemrxiv.orgchemrxiv.orgnih.gov This phenomenon, known as keto-enol tautomerism, is a crucial aspect of their reactivity, as the enol form is a key intermediate in many of their reactions. masterorganicchemistry.comuwindsor.ca

The equilibrium position is influenced by several factors, including the solvent, temperature, and the presence of other functional groups. masterorganicchemistry.comfrontiersin.org In nonpolar solvents, the enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester. masterorganicchemistry.com Conversely, polar solvents can disrupt this internal hydrogen bonding and may favor the more polar keto form. frontiersin.org The ability to control this equilibrium is a powerful tool in synthetic chemistry. acs.orgchemrxiv.orgchemrxiv.orgnih.gov

Table 1: Factors Influencing Keto-Enol Tautomerism

FactorInfluence on Equilibrium
Solvent Polarity Nonpolar solvents generally favor the enol form through intramolecular hydrogen bonding. Polar solvents can favor the keto form. masterorganicchemistry.comfrontiersin.org
Temperature The effect of temperature on the equilibrium is system-dependent.
Concentration At lower concentrations, the intramolecularly hydrogen-bonded enol form may be favored.
pH Both acid and base can catalyze the interconversion between the keto and enol forms. masterorganicchemistry.com

Transformations Involving the Cyclopentyl Ring System

The cyclopentyl ring in this compound is not merely a passive spectator but actively influences the molecule's reactivity.

Influence of Cyclopentyl Moiety on Steric and Electronic Effects

The cyclopentyl group exerts both steric and electronic effects that can modulate the reactivity of the adjacent keto-ester functionality. nih.govrsc.orgnih.gov

Steric Effects: The bulkiness of the cyclopentyl ring can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to analogous acyclic or less substituted β-keto esters. youtube.com This steric hindrance can also influence the stereochemical outcome of reactions, favoring the formation of one stereoisomer over another. The conformation of the cyclopentyl ring itself can also play a role in directing the approach of reagents.

Electronic Effects: The cyclopentyl group is generally considered to be an electron-donating group through an inductive effect. This can slightly decrease the electrophilicity of the adjacent carbonyl carbon, making it less reactive towards nucleophiles compared to systems with electron-withdrawing groups. However, this electronic effect is generally less pronounced than the steric effects.

Condensation Reactions with Nitrogen-Containing Reagents

The β-dicarbonyl unit of this compound is a valuable synthon for the construction of various nitrogen-containing heterocycles. rsc.orgresearchgate.netrsc.org These reactions typically involve the condensation of the β-keto ester with a binucleophilic nitrogen-containing reagent, such as hydrazine (B178648), hydroxylamine (B1172632), or urea (B33335) derivatives.

For example, the reaction of this compound with hydrazine or its derivatives can lead to the formation of pyrazole (B372694) derivatives. The reaction proceeds through initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration. Similarly, reaction with hydroxylamine can yield isoxazoles, and condensation with ureas or thioureas can produce pyrimidine (B1678525) derivatives. The specific reaction conditions and the nature of the nitrogen-containing reagent determine the structure of the resulting heterocyclic ring. uwindsor.ca The versatility of these reactions makes β-keto esters like this compound important building blocks in medicinal chemistry and materials science.

Table 2: Heterocyclic Synthesis from β-Keto Esters

Nitrogen-Containing ReagentResulting Heterocycle
Hydrazine (and derivatives)Pyrazole
HydroxylamineIsoxazole
Urea/ThioureaPyrimidine/Thiopyrimidine
AmidinesPyrimidine

Reactions with Hydrazines and Derivatives

The reaction of γ-ketoesters, such as this compound, with hydrazine and its derivatives is a well-established method for the synthesis of six-membered nitrogen-containing heterocycles, specifically pyridazinones.

The process involves a cyclocondensation reaction. The more nucleophilic nitrogen atom of the hydrazine initially attacks the more electrophilic ketone carbonyl of the γ-ketoester. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the ester carbonyl, leading to the elimination of ethanol (B145695) and the formation of a stable dihydropyridazinone ring system. The general mechanism involves the formation of a hydrazone intermediate, followed by intramolecular acylation.

Depending on the reaction conditions and the substituents on the hydrazine derivative (e.g., phenylhydrazine, semicarbazide), a variety of substituted pyridazinones can be synthesized. These pyridazinone scaffolds are of significant interest in medicinal chemistry.

Table 1: Expected Products from the Reaction of this compound with Hydrazine Derivatives

Reactant Expected Product
Hydrazine Hydrate 6-Cyclopentyl-4,5-dihydro-3(2H)-pyridazinone
Phenylhydrazine 6-Cyclopentyl-2-phenyl-4,5-dihydro-3(2H)-pyridazinone

Condensation with Guanidines for Heterocyclic Construction

The condensation of guanidine (B92328) with carbonyl compounds is a cornerstone for the synthesis of pyrimidine-based heterocycles. While the Biginelli reaction, a well-known multi-component reaction, typically utilizes β-ketoesters to produce dihydropyrimidines, the reaction with γ-ketoesters like this compound proceeds through different pathways.

Aromatic γ-keto acids have been utilized as the enolizable ketone component in Biginelli-like reactions. nih.gov The reaction of a γ-ketoester with guanidine is expected to initiate with the nucleophilic attack of a guanidine nitrogen atom on the electrophilic ketone carbonyl. Following this initial condensation, an intramolecular reaction between another nitrogen of the guanidine and the ester carbonyl would lead to cyclization and the formation of a dihydropyrimidinone derivative. However, the direct three-component reaction involving guanidine, an aldehyde, and a γ-ketoester is less common than the classic Biginelli setup and may require specific catalysts or conditions to achieve good yields. nih.gov The use of protected guanidines can sometimes be advantageous in such cyclizations. nih.gov

The resulting dihydropyrimidinone structures are valuable in drug discovery, with some derivatives known to possess a range of biological activities. kashanu.ac.ir

Table 2: Plausible Heterocyclic Products from Condensation with Guanidine

Carbonyl Reactant Guanidine Derivative Potential Heterocyclic Core
This compound Guanidine 2-Amino-4-cyclopentyl-5,6-dihydro-4H-pyrimidin-4-one derivative

Electrophilic and Nucleophilic Reactivity Quantification

The reactivity of this compound can be understood by identifying its electrophilic and nucleophilic centers. The quantification of this reactivity, often described using parameters from linear free-energy relationships, allows for the prediction of reaction rates and mechanistic pathways.

Electrophilic Sites: The primary electrophilic centers in the molecule are the carbonyl carbon atoms of the ketone and the ester groups. The ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl due to the lesser electron-donating resonance effect from its single oxygen atom compared to the two oxygen atoms of the ester group.

Nucleophilic Sites: Nucleophilicity arises from the formation of an enolate. The molecule has two sets of α-protons that can be removed by a base to form a nucleophilic enolate:

Protons at C-3 (alpha to the ester): Deprotonation at this position leads to an enolate that can participate in various carbon-carbon bond-forming reactions.

Protons at C-5 (alpha to the ketone, on the cyclopentyl ring): These protons are also acidic and can be removed to form an enolate.

Table 3: Reactive Sites and Potential Interactions

Site Type Potential Reaction
Ketone Carbonyl (C-4) Electrophilic Nucleophilic attack (e.g., by hydrazines, guanidines)
Ester Carbonyl (C-1) Electrophilic Nucleophilic acyl substitution (e.g., by hydrazines, intramolecular cyclization)
α-Carbon to Ester (C-3) Nucleophilic (as enolate) Alkylation, condensation reactions
α-Carbon to Ketone (C-5) Nucleophilic (as enolate) Alkylation, condensation reactions

Strategic Applications As a Synthetic Building Block and Precursor

Role in the Synthesis of Complex Organic Scaffolds

The bifunctional nature of Ethyl 4-cyclopentyl-4-oxobutyrate makes it an ideal starting material for the assembly of complex carbocyclic and polycyclic frameworks. The presence of both a ketone and an ester allows for a variety of intramolecular and intermolecular reactions to form new ring systems.

One notable application is in the synthesis of fused cyclopentenones . Through an intramolecular aldol-type condensation, the enolate of the ethyl ester can attack the cyclopentyl ketone, leading to a bicyclic β-hydroxy ester. Subsequent dehydration can then furnish a cyclopentenone fused to the original cyclopentyl ring. This annulation strategy provides a direct route to bicyclo[3.3.0]octane ring systems, which are core structures in a number of natural products.

Furthermore, the reactivity of the γ-keto ester moiety can be harnessed in Pauson-Khand type annulation reactions to construct densely substituted cyclopentenone products. nih.gov This involves the reaction of the keto ester with an alkyne and a metal carbonyl complex, leading to the formation of two new carbon-carbon bonds and a new five-membered ring. This method is particularly valuable for creating highly oxygenated and fully substituted cyclopentenones. nih.gov

The strategic unmasking of the 1,4-dicarbonyl relationship in this compound also allows for its use in the synthesis of more complex polycyclic systems, including certain classes of alkaloids . The cyclopentyl ring can serve as a scaffold upon which additional rings are constructed, with the keto and ester functionalities providing the necessary handles for cyclization reactions.

Synthetic TargetKey TransformationResulting Scaffold
Fused CyclopentenonesIntramolecular Aldol (B89426) CondensationBicyclo[3.3.0]octane core
Substituted CyclopentenonesPauson-Khand Type AnnulationHighly oxygenated cyclopentenone
Polycyclic AlkaloidsMulti-step cyclization strategiesComplex nitrogen-containing frameworks

Precursor for Advanced Heterocyclic Compounds

This compound is a valuable precursor for a variety of heterocyclic compounds, owing to the 1,4-dicarbonyl relationship between the ketone and the ester carbonyl group. This structural motif is ideal for condensation reactions with dinucleophiles to form five- and six-membered heterocyclic rings.

A prominent example is the Paal-Knorr synthesis of substituted pyrroles and furans . wikipedia.orgorganic-chemistry.org In the presence of a primary amine or ammonia and an acid catalyst, this compound can undergo cyclization to form a pyrrole ring fused to the cyclopentyl group. Similarly, treatment with a dehydrating acid catalyst can lead to the formation of a fused furan ring system. organic-chemistry.org

HeterocycleReagentReaction
Fused PyrrolePrimary Amine/AmmoniaPaal-Knorr Pyrrole Synthesis
Fused FuranAcid CatalystPaal-Knorr Furan Synthesis
Fused PyridazineHydrazine (B178648)Pyridazine Synthesis

Moreover, the reaction of this compound with hydrazine provides a direct route to fused pyridazine derivatives. ekb.eg The initial condensation of hydrazine with the ketone and ester functionalities is followed by cyclization and dehydration to yield the stable aromatic pyridazine ring. These fused pyridazine systems are of interest in medicinal chemistry due to their diverse biological activities. ekb.eg

Utility in the Construction of Chiral Molecules

The prochiral ketone of this compound presents an opportunity for the introduction of chirality, making it a useful building block in asymmetric synthesis.

Enantioselective reduction of the cyclopentyl ketone is a key strategy to introduce a stereocenter. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. rsc.org The resulting chiral γ-hydroxy ester is a versatile intermediate.

This chiral γ-hydroxy ester can undergo spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to form a chiral spiro-γ-lactone . rsc.org The stereochemistry of the newly formed lactone is dictated by the stereochemistry of the hydroxyl group. The synthesis of such spirocyclic lactones is of significant interest as these motifs are present in a variety of biologically active natural products. nih.gov

Chiral MoleculeKey TransformationSignificance
Chiral γ-Hydroxy EsterEnantioselective Ketone ReductionVersatile chiral intermediate
Chiral Spiro-γ-lactoneIntramolecular Cyclization (Lactonization)Core of many natural products

Generation of Novel Intermediate Structures for Further Functionalization

The initial products derived from the transformations of this compound are themselves valuable intermediates for further chemical manipulation, opening avenues to a wider range of complex molecules.

The chiral γ-hydroxy ester obtained from the enantioselective reduction of the ketone is a prime example. The secondary alcohol can be protected, and the ester can be reduced to a primary alcohol, providing a chiral diol with differentiated hydroxyl groups. This allows for selective functionalization and the construction of more elaborate structures.

The fused heterocyclic systems , such as the pyrroles, furans, and pyridazines, can be further functionalized on the heterocyclic ring or the cyclopentyl ring. For instance, the pyrrole nitrogen can be alkylated or acylated, and the aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of a variety of substituents.

The cyclopentenone annulation products are also versatile intermediates. The enone functionality is susceptible to conjugate addition reactions, allowing for the introduction of new substituents at the β-position. The ketone can also be further manipulated, for example, through reduction or conversion to an olefin. rsc.orgthieme-connect.com

IntermediatePotential FunctionalizationResulting Structures
Chiral γ-Hydroxy EsterProtection, Reduction, OxidationChiral diols, aldehydes, carboxylic acids
Fused HeterocyclesN-alkylation, Electrophilic SubstitutionSubstituted heterocyclic systems
Fused CyclopentenonesConjugate Addition, Ketone ModificationFurther elaborated bicyclic systems

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and environment of individual atoms. For Ethyl 4-cyclopentyl-4-oxobutyrate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling Analysis

¹H NMR spectroscopy provides crucial information about the number of different types of protons and their neighboring atoms. The analysis of chemical shifts (δ) and coupling constants (J) allows for the assembly of the molecular puzzle. Although a specific, publicly available spectrum for this compound is not readily found in the searched literature, a predicted ¹H NMR spectrum can be inferred based on the analysis of similar structures. The expected signals would correspond to the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the protons on the cyclopentyl ring, and the methylene protons of the butyrate (B1204436) chain. The coupling patterns between these protons would provide definitive evidence of their connectivity.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CH₃ (Ethyl)~1.25Triplet~7.1
OCH₂ (Ethyl)~4.12Quartet~7.1
-CH₂-C=O (Butyrate)~2.75Triplet~6.5
-C(=O)-CH₂- (Butyrate)~3.05Triplet~6.5
CH (Cyclopentyl, α to C=O)~2.50 - 2.70Multiplet-
CH₂ (Cyclopentyl)~1.50 - 1.90Multiplet-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment. Key signals would include those for the two carbonyl carbons (one for the ester and one for the ketone), the carbons of the ethyl group, the methylene carbons of the butyrate chain, and the carbons of the cyclopentyl ring.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ketone)~209
C=O (Ester)~173
OCH₂ (Ethyl)~61
CH (Cyclopentyl, α to C=O)~45
-CH₂-C=O (Butyrate)~35
-C(=O)-CH₂- (Butyrate)~28
CH₂ (Cyclopentyl)~26
CH₂ (Cyclopentyl)~24
CH₃ (Ethyl)~14

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₈O₃), the calculated exact mass is 198.1256 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

In a research or industrial setting, this compound may be present in a complex mixture, such as a reaction crude or a biological matrix. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice for separating the compound from other components and then obtaining its mass spectral data. The liquid chromatograph separates the mixture, and the mass spectrometer detects and identifies the eluting compounds. The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of the parent ion, providing further structural confirmation. While specific LC-MS/MS studies on this compound were not found in the provided search results, the technique is a standard tool for the analysis of such molecules. The fragmentation pattern would likely involve the loss of the ethoxy group, the ethyl group, and cleavage at the carbonyl groups, providing characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its ester and ketone functionalities.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O (Ketone)~1715Strong
C=O (Ester)~1735Strong
C-O (Ester)~1200 - 1100Strong
C-H (sp³ hybridized)~2950 - 2850Medium to Strong

The presence of two distinct carbonyl peaks would be a key feature in the IR spectrum, confirming the presence of both the ketone and the ester groups. The C-H stretching vibrations would confirm the aliphatic nature of the cyclopentyl and butyrate chains.

Advanced Chromatographic Methods for Purity and Stereochemical Assessment

Advanced chromatographic techniques are indispensable in the research and development of organic compounds, ensuring the purity of synthesized molecules and, where applicable, their stereochemical integrity. For a compound such as this compound, these methods are crucial for isolating the target molecule from reaction mixtures and for determining its enantiomeric composition if a chiral synthesis is undertaken.

Flash Column Chromatography for Purification Methodologies

Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis to separate compounds from complex mixtures. mit.edu This method is particularly well-suited for the purification of moderately polar compounds like this compound from starting materials, byproducts, and residual reagents. The principle of flash chromatography relies on forcing a solvent system through a column packed with a solid stationary phase, typically silica (B1680970) gel, under moderate pressure, which accelerates the separation process. rochester.edu

The selection of an appropriate solvent system, or eluent, is critical for a successful separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). biotage.com For a keto-ester like this compound, a common approach involves using a mixture of a nonpolar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. rochester.edu The polarity of the eluent is optimized to achieve a good separation between the desired product and any impurities. The process begins by dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto the top of the silica gel column. rochester.edu The eluent is then passed through the column, and fractions are collected sequentially. orgsyn.org Each fraction is then analyzed, often by TLC, to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. mit.edu

Below is a table of typical solvent systems that could be employed for the purification of a moderately polar keto-ester like this compound. The choice of solvent system would be optimized based on the specific impurities present in the reaction mixture.

Solvent System Components (v/v)PolarityTypical Application
Hexane (B92381) / Ethyl AcetateLow to MediumGeneral purpose for moderately polar compounds. rochester.edu
Pentane / Diethyl EtherLow to MediumAlternative to hexane/ethyl acetate, can offer different selectivity. rochester.edu
Dichloromethane / MethanolMedium to HighUsed for more polar compounds or when solubility is an issue in other solvents. rochester.edu

This interactive table provides examples of solvent systems commonly used in flash column chromatography for the purification of organic compounds.

Analytical Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Analytical Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. libretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. researchgate.net In the synthesis of this compound, which could be formed via an acylation reaction, TLC is an invaluable tool for determining the reaction's endpoint. researchgate.netacs.org

To monitor the reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside the starting materials. rochester.edu A "co-spot," where the reaction mixture is spotted on top of the starting material, is also often used to help in the identification of spots. rochester.edu The TLC plate is then developed in a suitable solvent system, and the separated spots are visualized, typically using a UV lamp or chemical stains. rsc.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and aids in the identification of the components. rsc.org

A hypothetical TLC analysis for monitoring the synthesis of this compound is illustrated in the table below.

LaneSampleObservation under UV LightInterpretation
1Starting Material (e.g., Cyclopentyl Grignard reagent)A single spot at a high Rf value.The starting material is relatively nonpolar.
2Starting Material (e.g., Ethyl 4-chloro-4-oxobutyrate)A single spot at a moderate Rf value. sigmaaldrich.comThe other starting material is more polar.
3Reaction Mixture (t = 1 hour)Spots corresponding to both starting materials and a new, more intense spot at a lower Rf value.The reaction is proceeding, and the product is being formed.
4Reaction Mixture (t = 4 hours)The spot for the limiting reactant is faint or absent, and the product spot is the most intense.The reaction is nearing completion.
5Co-spot (Reaction Mixture + Starting Materials)Spots for all components are visible and can be used to confirm the identity of the spots in the reaction mixture lane. rochester.eduConfirms the presence of starting materials and product.

This interactive table illustrates a typical TLC analysis for monitoring a chemical reaction.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

When a chiral center is present in a molecule, as could be the case in derivatives of this compound, it is often necessary to determine the enantiomeric purity of the sample. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating enantiomers. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. csfarmacie.czyoutube.com

The development of a chiral HPLC method involves screening various chiral columns and mobile phases to find conditions that provide baseline separation of the enantiomers. mdpi.com Common chiral stationary phases are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. youtube.commdpi.com The mobile phase is typically a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695). csfarmacie.cz The detection is usually carried out using a UV detector. The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram. For instance, in the asymmetric reduction of related ketoesters, chiral HPLC is the standard method for determining the enantiomeric purity of the resulting chiral alcohol. nih.govnih.govresearchgate.net

The table below provides examples of chiral stationary phases and mobile phases that are commonly used for the separation of enantiomers of chiral ketones and esters.

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v)Compound Class
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IsopropanolAromatic ketones, esters acs.org
Amylose tris(3,5-dimethylphenylcarbamate)Hexane / EthanolChiral alcohols, various racemates
Cyclodextrin-based CSPsAcetonitrile / Water / MethanolA variety of chiral compounds mdpi.commdpi.com

This interactive table shows examples of chiral HPLC conditions used for enantiomeric separations.

Theoretical and Computational Chemistry Studies on Ethyl 4 Cyclopentyl 4 Oxobutyrate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Electronic Structure Prediction and Ground State Properties

DFT calculations can be employed to predict the electronic structure and ground-state properties of Ethyl 4-cyclopentyl-4-oxobutyrate. These calculations would reveal details about the molecule's geometry, orbital energies, and charge distribution. For instance, the M06-2X functional with a 6-311+G(d,p) basis set has been successfully used to optimize the geometry of other β-keto esters, a similar approach could be applied here. nih.gov

Key ground-state properties that would be determined include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: These properties help in identifying the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to nucleophilic or electrophilic attack.

Illustrative Data for Ground State Properties of a Representative β-Keto Ester:

PropertyCalculated ValueMethod
HOMO Energy-7.2 eVM06-2X/6-311+G(d,p)
LUMO Energy-0.8 eVM06-2X/6-311+G(d,p)
HOMO-LUMO Gap6.4 eVM06-2X/6-311+G(d,p)
Dipole Moment2.5 DM06-2X/6-311+G(d,p)

Note: This data is representative of a generic β-keto ester and is provided for illustrative purposes. Specific values for this compound would require dedicated calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is invaluable for elucidating reaction mechanisms. For this compound, a key reaction of interest would be the Claisen condensation, a fundamental reaction for the formation of β-keto esters. youtube.comlibretexts.org DFT calculations can map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net

For example, in a Claisen condensation, the mechanism involves the deprotonation of an ester at the α-carbon, followed by nucleophilic attack on another ester molecule, and subsequent departure of an alkoxide leaving group. libretexts.org Computational modeling can pinpoint the transition state for each of these steps, providing the activation energy and allowing for the determination of the reaction's rate-determining step. youtube.com Similarly, the keto-enol tautomerism, a common phenomenon in β-keto esters, can be studied to determine the relative stability of the tautomers and the energy barrier for their interconversion. researchgate.netacs.org

Basis Set Selection and Functional Evaluation for Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.netoup.com For organic molecules like this compound, a variety of functionals and basis sets are available.

Functionals: Hybrid functionals like B3LYP are widely used for their balance of accuracy and efficiency. mdpi.com For more specific applications, such as studying non-covalent interactions, functionals from the M06 suite might be more appropriate. nih.gov

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are commonly used for geometry optimizations and property calculations of organic molecules. researchgate.netresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary for accurate descriptions of molecules with heteroatoms and for calculating properties like electron affinity. numberanalytics.com

The selection of an appropriate level of theory would typically involve benchmarking against experimental data if available, or against higher-level, more computationally expensive methods.

Illustrative Comparison of Functionals for a Representative Keto-Ester Calculation:

FunctionalBasis SetRelative Energy (kcal/mol)
B3LYP6-31G(d)0.00
M06-2X6-31G(d)-1.25
ωB97X-D6-31G(d)-0.89

Note: This table illustrates the kind of data generated in a functional evaluation study and does not represent actual calculations for this compound.

Quantum Chemical Calculations for Molecular Properties

Beyond DFT, other quantum chemical methods can be used to calculate a wide range of molecular properties for this compound. psu.edu These calculations can provide valuable data that complements experimental findings.

Some of the molecular properties that can be calculated include:

Vibrational Frequencies: Calculation of vibrational frequencies allows for the prediction of the infrared (IR) spectrum of the molecule. This can be used to identify characteristic peaks, such as the carbonyl stretches, and to aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of the molecule.

Thermochemical Properties: Properties such as enthalpy of formation, entropy, and heat capacity can be calculated, providing a thermodynamic profile of the molecule.

Development and Application of Advanced Computational Algorithms (e.g., Linear-Scaling DFT)

For larger molecular systems, traditional DFT calculations can become computationally prohibitive. The development and application of advanced algorithms, such as linear-scaling DFT methods, are crucial for extending the reach of computational chemistry. While this compound is a relatively small molecule, the principles of these advanced methods are relevant for studying its interactions in larger systems, such as in a solvent or within a biological environment. These methods aim to reduce the computational cost of DFT calculations, making it feasible to study systems with thousands of atoms.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The flexibility of the cyclopentyl ring and the ethyl ester group in this compound means that it can adopt multiple conformations. ijpsr.comacs.org Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are well-suited for exploring the conformational landscape of such flexible molecules. nih.govcsbsju.edu

Furthermore, molecular modeling can be used to study the intermolecular interactions of this compound. nih.govutoronto.ca This includes investigating how the molecule interacts with solvents, other molecules of the same type, or with a biological target. Understanding these interactions is key to predicting the molecule's physical properties, such as its solubility and boiling point, as well as its potential biological activity. For instance, the carbonyl groups in the molecule can act as hydrogen bond acceptors, and these interactions can be modeled computationally. utwente.nlnih.gov

Synthesis and Reactivity of Chemical Derivatives and Analogs

Structural Modifications of the β-Keto Ester Backbone

The β-keto ester moiety is the primary site of reactivity in ethyl 4-cyclopentyl-4-oxobutyrate, offering numerous avenues for structural alteration. The active methylene (B1212753) group, situated between the two carbonyl groups, is particularly susceptible to a range of chemical transformations.

One significant modification involves palladium-catalyzed reactions. For instance, allyl β-keto esters can undergo facile decarboxylation when treated with a palladium catalyst to generate palladium enolates. nih.gov These intermediates can then participate in various transformations, including reductive elimination to form α-allyl ketones or elimination of β-hydrogen to yield α,β-unsaturated ketones. nih.gov This methodology expands the utility of β-keto esters beyond classical applications by enabling new synthetic pathways under mild conditions. nih.gov

Another common modification is cyclization. The reaction of β-keto esters with enones, such as methyl vinyl ketone, in the presence of a base can lead to cyclized products. nih.gov This process often involves a Michael addition followed by an intramolecular Claisen or aldol (B89426) condensation to form cyclic structures like β-hydroxyketo esters. nih.govrsc.org The resulting cyclic compounds often exist preferentially as their enol tautomers. nih.gov The chemistry of cyclic β-keto esters is of considerable interest as they are important intermediates in many organic syntheses. researchgate.net

Furthermore, the ester and ketone functionalities can be targeted. For example, zinc carbenoid-mediated transformations allow for the chain extension of β-keto carboxylic acid derivatives to their γ-keto homologues. orgsyn.org This method is advantageous as it often uses commercially available starting materials without the need for prior derivatization into enol ethers or enamines. orgsyn.org

Table 1: Key Reactions for Modifying the β-Keto Ester Backbone

Reaction TypeReagents/CatalystsResulting StructureReference
Palladium-Catalyzed Decarboxylation-AllylationPalladium Catalyst, Allylating Agentα-Allyl Ketone nih.gov
Base-Mediated AnnulationBase (e.g., K₂CO₃), Phenacyl BromidePolysubstituted 2-Cyclopentenone rsc.org
Michael Addition & CyclizationBase, Methyl Vinyl KetoneCyclized β-Hydroxyketo Ester nih.gov
Zinc Carbenoid-Mediated HomologationDiethylzinc, Diiodoethaneγ-Keto Ester orgsyn.org

Derivatization of the Cyclopentyl Moiety and its Impact on Chemical Behavior

Modifications to the cyclopentyl ring, while less common than backbone derivatization, can significantly influence the molecule's steric and electronic properties. Introducing substituents on the cyclopentyl group alters its interaction with reagents and can direct the course of a reaction.

An example of a related analog is Ethyl 4-(4-cyclopentylphenyl)-4-oxobutanoate, which incorporates a phenyl group attached to the cyclopentyl ring. nih.gov This addition increases the molecule's size and introduces aromatic character, which can affect its solubility, reactivity, and potential for intermolecular interactions like π-stacking.

The synthesis of such derivatives often involves using a substituted cyclopentyl starting material, such as a cyclopentyl-substituted carboxylic acid, in the initial steps of the synthesis. The impact of these substituents is a key area of study in medicinal chemistry and material science, where precise control over molecular shape and functionality is crucial. For example, incorporating aryl substituents into β-keto esters has been shown to influence their interaction with biological targets. nih.gov

Synthesis of Homologs and Isoforms for Structure-Reactivity Relationship Studies

The synthesis of homologs (compounds differing by a repeating unit, like -CH₂-) and isoforms (isomers) of this compound is essential for understanding structure-reactivity relationships. By systematically varying the length of the carbon chain or the arrangement of functional groups, researchers can probe how molecular architecture affects chemical properties.

Homologation can be achieved through methods like the zinc carbenoid-mediated chain extension of β-keto esters. orgsyn.org This reaction effectively inserts a methylene group, converting a β-keto ester into a γ-keto ester. orgsyn.org Repeating such a process or using starting materials with different chain lengths allows for the creation of a homologous series.

Isomers, such as those with the cyclopentyl group at a different position or with branched chains, can be synthesized by choosing appropriately structured starting materials. For instance, using a different keto acid derivative in the initial esterification would result in a structural isomer. The study of these various forms provides insight into how factors like chain length and steric hindrance influence reaction rates and equilibria.

Table 2: Hypothetical Homologs and Isomers for Structure-Reactivity Studies

Compound NameStructural Difference from Parent CompoundPurpose of Study
Ethyl 3-cyclopentyl-3-oxopropanoateShorter carbon chain (-CH₂- unit removed)Study effect of chain length on keto-enol tautomerism and reactivity.
Ethyl 5-cyclopentyl-5-oxopentanoateLonger carbon chain (-CH₂- unit added)Investigate impact of increased distance between functional groups.
Ethyl 4-cyclohexyl-4-oxobutyrateCyclohexyl ring instead of cyclopentylAnalyze the effect of ring size on steric hindrance and reaction outcomes.
Mthis compoundMethyl ester instead of ethyl esterDetermine the influence of the ester group on reaction rates.

Systematic Study of Substituent Effects on Reaction Outcomes

The systematic introduction of various substituents onto the core structure of this compound or its analogs is a powerful tool for modulating reactivity. The electronic and steric nature of these substituents can have a profound effect on reaction pathways and product distribution.

For example, introducing electron-withdrawing groups, such as halogens, can significantly alter the electrophilicity of the carbonyl carbons. The compound Ethyl 4-chloro-3-oxobutyrate, an analog, demonstrates how a halogen can activate the molecule for nucleophilic attack. chemicalbook.com Palladium-catalyzed annulation reactions have been studied with substrates bearing various halo groups (–Br, –Cl, –F), which were found to remain intact under the reaction conditions, allowing for further synthetic transformations. acs.orgacs.org

Conversely, electron-donating groups can decrease the reactivity of the carbonyls towards nucleophiles but may enhance the reactivity of other parts of the molecule. Studies on β-keto esters with different aryl substituents have shown that these groups can influence the compound's local reactivity and its ability to interact with other molecules. nih.gov The presence of sterically bulky groups near the reaction center can hinder the approach of reagents, leading to lower reaction rates or favoring the formation of specific stereoisomers. These systematic studies are fundamental to developing predictable and efficient synthetic methods.

Table 3: Influence of Substituents on the Reactivity of β-Keto Ester Analogs

Substituent TypeExample AnalogImpact on ReactivityReference
Halogen (Electron-Withdrawing)Ethyl 4-chloro-3-oxobutyrateIncreases electrophilicity of carbonyls; activates molecule for nucleophilic attack. chemicalbook.com
Aryl GroupEthyl 4-(4-cyclopentylphenyl)-4-oxobutanoateIntroduces aromatic properties; can influence intermolecular interactions and local reactivity. nih.govnih.gov
Alkyl GroupDiethyl (l-Methyl-2-oxopropyl)phosphonateCan introduce steric hindrance, affecting reaction rates and selectivity. core.ac.uk
Trifluoromethyl Group (Electron-Withdrawing)Allyl γ,γ,γ-trifluoroacetoacetateEnhances reactivity in palladium-catalyzed rearrangements to form trifluoromethyl ketones. nih.gov

Future Research Directions and Emerging Paradigms in Ethyl 4 Cyclopentyl 4 Oxobutyrate Chemistry

Integration of Green Chemistry Principles for Sustainable Synthesis

The traditional synthesis of keto-esters, often involving Friedel-Crafts acylation, has historically relied on methods that are misaligned with modern standards of environmental responsibility. nih.gov Conventional approaches frequently use stoichiometric amounts of hazardous Lewis acid catalysts, such as aluminum trichloride (B1173362) (AlCl₃), and toxic acylating agents. nih.gov The future of Ethyl 4-cyclopentyl-4-oxobutyrate synthesis will necessitate a paradigm shift towards greener and more sustainable practices.

Key principles of green chemistry that are particularly relevant include:

Waste Prevention : Designing synthetic routes that minimize the generation of waste products. acs.org

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. acs.org Bio-hybrid catalysts for Friedel-Crafts reactions, for instance, can proceed with perfect atom economy. nih.gov

Use of Renewable Feedstocks : Sourcing starting materials from renewable biological sources rather than depleting fossil fuels. acs.org

Catalysis : Utilizing catalytic reagents in small amounts instead of stoichiometric reagents. acs.org This is a major focus in modifying the Friedel-Crafts reaction. nih.gov

Safer Solvents and Auxiliaries : Reducing or eliminating the use of hazardous solvents. While some green solvents like water may result in low yields due to poor substrate solubility, others like ethanol (B145695) can be a good compromise between green principles and reaction efficiency. beilstein-journals.org

Future research will likely focus on implementing these principles through several key strategies. One promising avenue is the use of biocatalysts, such as enzymes, which operate under mild conditions and exhibit high selectivity. nih.govbeilstein-journals.org Lipases, for example, have shown potential in catalyzing various organic reactions in a manner that aligns with green chemistry principles. beilstein-journals.org Another approach is the replacement of traditional catalysts with solid, reusable, and eco-friendly alternatives like zinc oxide (ZnO), which can facilitate Friedel-Crafts acylation under solvent-free conditions at room temperature. nih.gov

Green Chemistry PrincipleApplication in this compound Synthesis
Catalysis Replacing stoichiometric AlCl₃ with catalytic and reusable solid acids (e.g., ZnO) or biocatalysts. nih.govnih.gov
Atom Economy Employing reactions like conjugate additions that incorporate all atoms from the reactants into the product. nih.gov
Safer Solvents Substituting hazardous solvents with greener alternatives like ethanol or exploring solvent-free reaction conditions. nih.govbeilstein-journals.org
Energy Efficiency Conducting synthesis at ambient temperature and pressure, a hallmark of many biocatalytic processes. acs.orgbeilstein-journals.org

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are critically dependent on the catalytic system employed. Traditional Friedel-Crafts acylation is often plagued by a lack of selectivity and the need for harsh conditions. nih.gov Modern synthetic chemistry is moving towards the development of novel catalytic systems that offer milder reaction conditions, lower catalyst loadings, and improved control over the reaction outcome. nih.gov

For the synthesis of keto-esters, several innovative catalytic approaches are emerging:

Heterogeneous Catalysts : Solid acid catalysts, such as zinc oxide (ZnO) and vanadium-pillared montmorillonite, offer significant advantages. nih.govpku.edu.cn They are often less toxic, can be easily separated from the reaction mixture, and are frequently reusable, which is both economically and environmentally beneficial. nih.gov

Rare-Earth Metal Catalysts : Lewis acids derived from rare-earth metals, such as Europium triflates (Eu(NTf₂)₃), have been found to be effective catalysts for Friedel-Crafts acylation, particularly when using carboxylic acids as the acylating agents at high temperatures. nih.gov

Biocatalysts and Artificial Enzymes : Enzymes and bio-hybrid catalysts represent a frontier in Friedel-Crafts reactions. nih.gov They offer unparalleled selectivity under extremely mild operating conditions, potentially superseding inefficient and toxic traditional methods. nih.gov

Photoredox Catalysis : Visible-light-induced copper catalysis has been reported for the synthesis of α-keto esters from terminal alkynes, using molecular oxygen as a sustainable oxidant. rsc.org This method is notable for its mild conditions and high functional group tolerance. rsc.org

Organocatalysis : Small organic molecules can also act as catalysts. For instance, the nitroxyl (B88944) radical 2-azaadamantane (B3153908) N-oxyl (AZADO) is an effective catalyst for the chemoselective oxidation of α-hydroxy acids to α-keto acids, using molecular oxygen as the co-oxidant. organic-chemistry.org

The exploration of these systems aims to overcome the limitations of classical methods, providing pathways to this compound that are not only more efficient but also more selective, reducing the formation of unwanted byproducts.

Catalyst TypeExamplePotential Advantage for Synthesis
Heterogeneous Solid Acid Zinc Oxide (ZnO)Reusable, eco-friendly, enables solvent-free conditions. nih.gov
Rare-Earth Metal Lewis Acid Europium(III) triflimide (Eu(NTf₂)₃)Efficient for acylation using carboxylic acids as reagents. nih.gov
Photoredox Catalyst Copper-based systemsUses visible light and O₂; operates under mild conditions. rsc.org
Organocatalyst AZADOEnables chemoselective oxidation with molecular oxygen. organic-chemistry.org
Biocatalyst Engineered Enzymes/DNA CatalystsHigh selectivity and mild operating conditions. nih.gov

Advanced Computational Prediction and Rational Design in Synthetic Chemistry

The trial-and-error approach to developing synthetic routes and catalysts is gradually being supplemented, and in some cases replaced, by advanced computational methods. Density Functional Theory (DFT) and other computational tools are becoming indispensable for the rational design of chemical processes. acs.orgnih.govnih.gov

In the context of this compound synthesis, computational chemistry can provide deep insights into several key areas:

Mechanism Elucidation : DFT studies can map out the entire reaction pathway for processes like Friedel-Crafts acylation. nih.govnih.gov This includes identifying transition states, intermediates like the acylium ion, and determining the rate-determining step, which is crucial for optimizing reaction conditions. nih.govmasterorganicchemistry.com

Catalyst Design : By modeling the interaction between a catalyst and the reactants, researchers can predict catalytic activity. researchgate.net This allows for the in-silico screening of potential catalysts before committing to laboratory synthesis, saving time and resources. For example, computational studies can help understand how different Lewis acids or solvent environments affect the energy barriers of the reaction. nih.gov

Predicting Selectivity : Computational models can predict the regioselectivity of electrophilic aromatic substitution reactions. researchgate.net By calculating properties like the electron density at different positions on a molecule, these models can forecast where an electrophile is most likely to attack, guiding the design of reactions to favor the desired product. researchgate.net

Reactivity Analysis : The reactivity of the final keto-ester product can also be assessed. nih.gov For instance, calculating condensed Fukui functions can identify the most electrophilic and nucleophilic sites within the molecule, predicting its behavior in subsequent reactions. nih.gov

The integration of these predictive models represents a shift towards a more knowledge-driven approach to synthesis. By understanding the fundamental electronic and energetic factors that govern a reaction, chemists can more efficiently design experiments, troubleshoot problems, and invent novel, highly efficient synthetic routes. acs.orgnih.gov

Expanding the Scope of Methodological Applications in Complex Chemical Synthesis

While this compound is not an end product in itself, its value lies in its potential as a versatile building block for the construction of more complex and biologically relevant molecules. researchgate.netrsc.org Ketones and esters are foundational intermediates in the synthesis of pharmaceuticals and natural products. beilstein-journals.orgscripps.edu The unique combination of a ketone, an ester, and a cyclopentyl group in this molecule opens up numerous possibilities for its application.

Future research will likely focus on leveraging the reactivity of this keto-ester in the synthesis of high-value compounds:

Natural Product Synthesis : Vicinal keto-esters are recognized as valuable intermediates for synthesizing complex natural products. nih.govbeilstein-journals.org The electrophilic keto group can participate in key bond-forming reactions such as aldol (B89426) additions, Mannich reactions, and intramolecular carbonyl-ene reactions to construct highly substituted carbocyclic frameworks. nih.govbeilstein-journals.org The cyclopentyl moiety could serve as a key structural element in targets like jatrophane diterpenes or various alkaloids. nih.govresearchgate.net

Medicinal Chemistry Scaffolds : The inclusion of small carbocycles like cyclobutane (B1203170) and cyclopentane (B165970) in drug candidates is a known strategy to introduce conformational rigidity and improve pharmacokinetic properties. nih.gov this compound could serve as a precursor to novel scaffolds for drug discovery programs, particularly in areas like oncology and infectious diseases where macrocyclic compounds, often built from such fragments, are prevalent. nih.gov

Synthesis of Fused Ring Systems : The dicarbonyl nature of the molecule makes it an ideal substrate for cyclization reactions. For example, it could be used to construct cyclopentenones, which are themselves important intermediates for a wide range of compounds, including prostaglandins. nih.gov

Derivatization and Functionalization : Recent breakthroughs have enabled the functionalization of previously inaccessible C-H bonds in ketones and esters. scripps.edu Applying such novel methods to this compound could unlock new synthetic pathways, allowing for precise modifications at various points on the molecule to create a diverse library of derivative compounds for screening and development. scripps.edu

By demonstrating its utility in the synthesis of known natural products or novel bioactive compounds, the full potential of this compound as a strategic building block can be realized. researchgate.netrsc.org

Q & A

Q. How can researchers design an effective synthetic route for high-purity Ethyl 4-cyclopentyl-4-oxobutyrate?

Methodology :

  • Step 1 : Start with a β-keto ester precursor (e.g., ethyl acetoacetate) and employ a Claisen-like condensation with cyclopentyl carbonyl chloride under anhydrous conditions to introduce the cyclopentyl group. Use catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity .
  • Step 2 : Optimize reaction temperature (typically 0–5°C for exothermic steps) to minimize side reactions such as ester hydrolysis .
  • Step 3 : Purify via fractional distillation or column chromatography. Confirm purity using HPLC (≥97% purity threshold) and NMR to verify the absence of unreacted starting materials .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodology :

  • NMR :
    • ¹H NMR : Look for the ester methyl group triplet at δ 1.2–1.3 ppm and the cyclopentyl protons as a multiplet at δ 1.5–2.0 ppm. The ketone carbonyl (C=O) does not appear directly in ¹H NMR but influences neighboring protons .
    • ¹³C NMR : Confirm the ketone carbonyl at δ 205–210 ppm and ester carbonyl at δ 170–175 ppm .
  • IR : Identify strong absorption bands for C=O (ester: ~1740 cm⁻¹; ketone: ~1710 cm⁻¹) .

Q. How can kinetic vs. thermodynamic control be leveraged to optimize cyclopentyl group introduction during synthesis?

Methodology :

  • Kinetic Control : Use low temperatures (0°C) and bulky bases (e.g., LDA) to favor faster formation of the less stable but desired enolate intermediate, preventing over-alkylation .
  • Thermodynamic Control : At higher temperatures (25°C), equilibration favors the more stable enolate, which may lead to byproducts. Monitor via in-situ FTIR to track intermediate stability .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

Methodology :

  • Cross-Validation : Combine NMR, IR, and mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 213.1 for C11H16O3) .
  • Dynamic NMR : Use variable-temperature NMR to resolve overlapping cyclopentyl proton signals caused by conformational exchange .
  • X-ray Crystallography : For ambiguous cases, crystallize the compound and analyze unit cell parameters to confirm stereochemistry .

Q. What strategies mitigate thermal degradation during storage of this compound?

Methodology :

  • Stability Studies : Conduct accelerated degradation tests at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., cyclopentanol or butyric acid derivatives) .
  • Storage : Use amber glass vials under nitrogen atmosphere at −20°C to prevent ketone oxidation .

Q. How can computational modeling predict reactivity of this compound in nucleophilic additions?

Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic attack at the ketone carbonyl. Compare activation energies (ΔG‡) for different nucleophiles (e.g., Grignard reagents vs. enolates) .
  • Solvent Effects : Simulate reaction pathways in polar aprotic (THF) vs. protic (MeOH) solvents to predict regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.